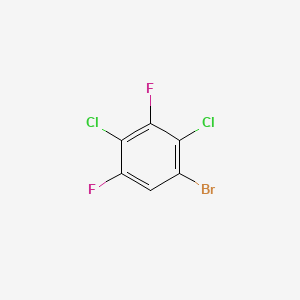

1-Bromo-2,4-dichloro-3,5-difluorobenzene

Descripción

Overview of Polyhalogenated Benzene (B151609) Derivatives in Contemporary Organic Chemistry

Polyhalogenated benzene derivatives, which contain multiple halogen substituents, are particularly valuable in organic synthesis. The number, type, and position of the halogen atoms on the benzene ring significantly influence the compound's physical, chemical, and biological properties. These derivatives serve as versatile intermediates in the synthesis of complex organic molecules, including pharmaceuticals, agrochemicals, and advanced materials. Their utility stems from the reactivity of the carbon-halogen bond, which can participate in a variety of cross-coupling reactions, nucleophilic substitutions, and metallation reactions, allowing for the construction of intricate molecular architectures. The presence of multiple halogens also imparts unique electronic and steric properties to the molecule, which can be exploited to fine-tune the characteristics of the final product.

Contextual Importance of 1-Bromo-2,4-dichloro-3,5-difluorobenzene as a Synthetic Synthon

This compound, a highly substituted benzene ring, is a prime example of a synthetic synthon. A synthon is a conceptual unit within a molecule that represents a potential starting material in a retrosynthetic analysis. The diverse array of halogen atoms on the benzene ring of this particular compound offers a rich platform for selective chemical transformations. The differential reactivity of bromine, chlorine, and fluorine atoms allows for a stepwise and controlled functionalization of the aromatic core. For instance, the carbon-bromine bond is typically more reactive in cross-coupling reactions than the carbon-chlorine bond, which in turn is more reactive than the carbon-fluorine bond. This hierarchy of reactivity enables chemists to introduce different substituents at specific positions on the benzene ring, making this compound a valuable building block for the synthesis of complex, highly functionalized aromatic compounds. While detailed synthetic applications of this specific compound are not widely documented in publicly available literature, its structural features suggest significant potential in the development of novel pharmaceuticals and materials where precise control over substituent placement is critical.

Current Research Landscape and Emerging Trends in Halogenated Arene Chemistry

The field of halogenated arene chemistry is continually evolving, with several key research trends emerging. A major focus is the development of more efficient, selective, and sustainable methods for the synthesis of these compounds. This includes the exploration of transition-metal-catalyzed cross-coupling reactions that proceed under milder conditions with lower catalyst loadings. mdpi.com Furthermore, there is a growing interest in C-H bond functionalization, a strategy that allows for the direct introduction of halogen atoms into an aromatic ring without the need for pre-functionalized starting materials. capot.cn This approach offers a more atom-economical and environmentally friendly alternative to traditional halogenation methods. Another emerging trend is the use of photoredox catalysis, which utilizes light energy to drive chemical reactions, providing access to novel reaction pathways for the synthesis of halogenated arenes. Research is also directed towards understanding and exploiting the non-covalent interactions of halogen atoms, such as halogen bonding, in catalyst design and crystal engineering.

Historical Development of Halogenation Methodologies in Aromatic Systems

The introduction of halogens onto an aromatic ring is a fundamental transformation in organic chemistry with a rich history. Early methods of aromatic halogenation, developed in the 19th and early 20th centuries, primarily involved direct electrophilic substitution using elemental halogens (Cl₂, Br₂) and a Lewis acid catalyst such as iron(III) halides (FeX₃) or aluminum halides (AlX₃). libretexts.orgprepchem.com These reactions, while effective for simple arenes, often suffer from a lack of regioselectivity and can lead to the formation of multiple isomers.

Over the years, significant advancements have been made to address these limitations. The Sandmeyer reaction, discovered in the late 19th century, provided a valuable method for introducing halogens onto an aromatic ring via the diazotization of anilines. bldpharm.com This reaction offered better control over the position of the incoming halogen.

In the mid-20th century, the development of organometallic chemistry opened up new avenues for aromatic halogenation. The discovery of various cross-coupling reactions, such as the Suzuki, Heck, and Stille reactions, revolutionized the way carbon-halogen bonds are formed and utilized in synthesis. These reactions allow for the precise and efficient formation of carbon-carbon and carbon-heteroatom bonds, with aryl halides serving as key coupling partners.

More recently, the focus has shifted towards the development of more sustainable and efficient halogenation methods. This includes the use of less toxic and more easily handled halogenating agents, such as N-halosuccinimides (NCS, NBS), and the development of catalytic systems that operate under milder conditions with higher selectivity. chemsrc.com The advent of C-H activation and photoredox catalysis represents the latest frontier in this ongoing effort to refine and improve the tools available for the synthesis of halogenated aromatic compounds. capot.cn

Chemical and Physical Properties of this compound

The specific properties of this compound are primarily available through supplier data sheets, as extensive studies are not widely published.

| Property | Value | Source |

|---|---|---|

| CAS Number | 1355246-92-2 | combi-blocks.com |

| Molecular Formula | C₆HBrCl₂F₂ | huaxuejia.cn |

| Molecular Weight | 261.88 g/mol | app17.com |

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

1-bromo-2,4-dichloro-3,5-difluorobenzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6HBrCl2F2/c7-2-1-3(10)5(9)6(11)4(2)8/h1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMZSSKGAWNYCOL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(C(=C1Br)Cl)F)Cl)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6HBrCl2F2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60742732 |

Source

|

| Record name | 1-Bromo-2,4-dichloro-3,5-difluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60742732 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

261.88 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1355246-92-2 |

Source

|

| Record name | Benzene, 1-bromo-2,4-dichloro-3,5-difluoro- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1355246-92-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Bromo-2,4-dichloro-3,5-difluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60742732 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Route Development for 1 Bromo 2,4 Dichloro 3,5 Difluorobenzene

Direct Halogenation Approaches

Direct halogenation of a pre-existing aromatic core represents the most straightforward approach to introducing halogen substituents. This section explores the intricacies of electrophilic bromination and other selective halogenation strategies relevant to the synthesis of 1-bromo-2,4-dichloro-3,5-difluorobenzene.

Electrophilic Bromination of Precursor Fluorinated and Chlorinated Benzene (B151609) Systems

The most logical precursor for the direct synthesis of this compound is 1,3-dichloro-2,4-difluorobenzene (B1295427). The introduction of a bromine atom onto this ring would be achieved through an electrophilic aromatic substitution (EAS) reaction.

Electrophilic bromination of benzene and its derivatives typically requires a Lewis acid catalyst to polarize the bromine molecule, making it a more potent electrophile. masterorganicchemistry.com Common catalysts for this purpose include ferric chloride (FeCl₃) and aluminum chloride (AlCl₃). masterorganicchemistry.com For instance, the synthesis of 1-bromo-2,4-dichlorobenzene (B72097) is achieved by treating m-dichlorobenzene with bromine in the presence of ferric chloride. prepchem.com Similarly, aluminum halides are employed in the bromination of dichlorobenzenes, sometimes promoting isomerization alongside bromination at elevated temperatures.

The reactivity of the aromatic ring plays a crucial role in determining the necessary catalytic activity. Highly deactivated rings, such as those bearing multiple electron-withdrawing halogen substituents, often require more potent catalytic systems or harsher reaction conditions to facilitate bromination.

The position of the incoming bromine atom during the electrophilic attack on 1,3-dichloro-2,4-difluorobenzene is governed by the directing effects of the existing chloro and fluoro substituents. Halogens are deactivating groups, meaning they make the aromatic ring less reactive towards electrophiles compared to benzene. However, they are also ortho-, para-directing. This is due to a combination of their electron-withdrawing inductive effect (-I) and their electron-donating resonance effect (+R).

In the case of 1,3-dichloro-2,4-difluorobenzene, the potential sites for bromination are positions 5 and 6. To predict the major product, one must consider the cumulative directing influence of the four halogen atoms. The fluorine atom at position 2 and the chlorine atom at position 3 would direct an incoming electrophile to position 5. The fluorine atom at position 4 and the chlorine atom at position 1 would also direct towards position 5. Therefore, the electronic directing effects of all four halogens synergistically favor the substitution at the 5-position. Steric hindrance is also a factor to consider. The space available at each potential reaction site can influence the regioselectivity. In this case, position 5 is flanked by a fluorine and a hydrogen atom, while position 6 is between two chlorine atoms. The greater steric bulk of the chlorine atoms would likely hinder attack at position 6, further favoring substitution at position 5. Thus, the electrophilic bromination of 1,3-dichloro-2,4-difluorobenzene is expected to yield this compound as the major product.

The mechanism of electrophilic bromination of an aromatic ring begins with the activation of bromine by a Lewis acid catalyst, such as FeCl₃. The catalyst interacts with a bromine molecule to form a more electrophilic species, which can be represented as a complex or, in a simplified view, as the generation of a bromonium ion (Br⁺).

The electron-rich π-system of the aromatic ring then attacks the electrophilic bromine, leading to the formation of a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. This step is typically the rate-determining step of the reaction. Finally, a weak base, often the [FeCl₃Br]⁻ complex formed in the initial step, removes a proton from the carbon atom bearing the bromine, restoring the aromaticity of the ring and yielding the brominated product and regenerating the catalyst.

Selective Chlorination and Fluorination Strategies for Polyhalogenated Benzene Architectures

The synthesis of highly substituted polyhalogenated benzenes can also be approached by the selective introduction of chlorine or fluorine atoms onto a less halogenated precursor.

Selective Chlorination: Achieving selective chlorination on an already halogenated benzene ring requires careful control of reaction conditions and catalyst choice. For instance, the chlorination of benzene and chlorobenzene (B131634) can be controlled to favor monochlorination and specific isomer ratios by using a mixed catalyst system of aluminum chloride and stannic chloride or titanium tetrachloride. google.com The use of zeolites as catalysts in electrophilic chlorinations has also been shown to provide remarkable para-selectivity. For polyhalogenated benzenes, where the ring is significantly deactivated, forcing conditions may be necessary, which can lead to mixtures of products.

Selective Fluorination: Direct fluorination of aromatic rings with elemental fluorine (F₂) is highly exothermic and difficult to control, often leading to a mixture of products and even ring cleavage. Therefore, alternative fluorinating agents are typically employed. Reagents like Selectfluor® (a derivative of DABCO) have been developed for electrophilic fluorination under milder conditions. The mechanism of these reactions is complex and has been the subject of theoretical studies. rsc.org Another approach is nucleophilic aromatic substitution (SNAr) to introduce fluorine, which is particularly effective if the ring is activated by strong electron-withdrawing groups. Halogen exchange (Halex) reactions, where a chloro or bromo substituent is replaced by a fluoro group using a fluoride (B91410) salt like KF or CsF, are also a common strategy. nbinno.com

Functional Group Interconversion and Derivatization for Aromatic Halides

An alternative to direct halogenation for the synthesis of complex polyhalogenated benzenes is the use of functional group interconversion (FGI). This strategy involves the transformation of one functional group into another and is a powerful tool in multi-step organic synthesis. slideshare.netfiveable.meub.eduvanderbilt.eduimperial.ac.uk

A relevant example is the synthesis of 5-bromo-1,3-dichloro-2-fluorobenzene, a compound structurally similar to the target molecule. A patented method for its preparation involves a multi-step sequence starting from 1,3-dichloro-2-fluoro-4-nitro-benzene. google.com This process highlights several key FGI transformations:

Reduction of a Nitro Group: The synthesis begins with the reduction of the nitro group in 1,3-dichloro-2-fluoro-4-nitro-benzene to an amino group, yielding 2,4-dichloro-3-fluoro-aniline. This is a common FGI reaction, often carried out using reducing agents like tin(II) chloride in hydrochloric acid or catalytic hydrogenation.

Electrophilic Bromination of an Aniline (B41778) Derivative: The resulting 2,4-dichloro-3-fluoro-aniline is then subjected to electrophilic bromination to introduce a bromine atom onto the ring, producing 6-bromo-2,4-dichloro-3-fluoro-aniline. The strongly activating and ortho-, para-directing amino group facilitates this reaction and controls the regioselectivity.

Diazotization and Sandmeyer-type Reaction: The final step involves the conversion of the amino group of 6-bromo-2,4-dichloro-3-fluoro-aniline into a diazonium salt, followed by its removal (deamination). youtube.comgoogle.com This sequence allows for the strategic placement of a halogen, which can then be removed after it has served its purpose in directing other substitutions.

This multi-step approach, while longer than a direct halogenation, offers a high degree of control over the final substitution pattern, which is often necessary for the synthesis of complex, unsymmetrically substituted aromatic compounds.

Diazotization and Subsequent Halogenation via Sandmeyer-type Reactions

A primary and well-established method for the introduction of a halogen to an aromatic ring is the Sandmeyer reaction. wikipedia.orgnih.gov This two-step process begins with the diazotization of a primary aromatic amine, followed by the substitution of the resulting diazonium group with a halide. organic-chemistry.org The reaction is typically catalyzed by copper(I) salts, such as copper(I) bromide for the introduction of a bromine atom. wikipedia.orggoogle.com For the synthesis of this compound, the logical precursor would be 2,4-dichloro-3,5-difluoroaniline (B1601525). The conversion involves treating the aniline with a source of nitrous acid (commonly generated in situ from sodium nitrite (B80452) and a strong acid like hydrobromic acid) to form the diazonium salt, which is then decomposed in the presence of copper(I) bromide to yield the target product. google.comgoogle.com

The availability of the requisite aniline precursor is critical and often requires a dedicated synthetic sequence. The synthesis of a complex aniline like 2,4-dichloro-3,5-difluoroaniline is not trivial and typically involves multiple stages of nitration, halogenation, and reduction.

A representative pathway for a similarly substituted aniline, 3,5-difluoroaniline (B1215098), highlights the complexity. One documented multi-stage process begins with 2,4,5-trichloronitrobenzene. google.com The synthesis proceeds through the following key transformations:

Fluorination: The starting material is reacted with an alkali metal fluoride, like potassium fluoride, to replace a chlorine atom with fluorine, yielding 5-chloro-2,4-difluoronitrobenzene. google.com

Chlorinating Denitration: The resulting compound can be treated with chlorine gas to replace the nitro group with a second chlorine atom, forming 1,3-dichloro-4,6-difluorobenzene. google.com

Nitration: A new nitro group is introduced onto the dichlorodifluorobenzene ring using a mixed acid (sulfuric and nitric acid) to produce 2,6-dichloro-3,5-difluoronitrobenzene. google.com

Reduction: The final step is the reduction of the nitro group to an amino group. This is typically achieved through catalytic hydrogenation using a palladium catalyst, which also facilitates the removal of the existing chlorine atoms to yield the desired aniline precursor. google.comgoogle.com

This sequence demonstrates a common industrial strategy where commercially available, highly chlorinated nitroaromatics are systematically modified through nucleophilic substitution, nitration, and reduction to build up the required substitution pattern for the aniline precursor.

The efficiency of the Sandmeyer reaction is highly dependent on the reaction conditions. organic-chemistry.org Optimization is crucial to maximize the yield of the desired aryl halide and minimize the formation of byproducts from competing reactions, such as hydridodediazotization (replacement of the diazonium group with hydrogen). nih.gov

Key parameters for optimization include the choice of reagents, solvent, and temperature. For the bromination of an aniline, the diazotization is typically carried out at low temperatures (0–5 °C) using sodium nitrite and hydrobromic acid. The subsequent substitution is facilitated by a copper(I) bromide catalyst. google.com The presence of multiple electron-withdrawing groups (EWG), such as chlorine and fluorine on the aromatic ring, can influence the stability of the diazonium salt intermediate. EWGs often weaken the C-N bond of the diazonium salt, which can facilitate its decomposition into the desired product. organic-chemistry.org

Modern variations of the Sandmeyer reaction aim for improved safety and efficiency, for instance, through one-pot procedures where the aniline is converted directly to the aryl halide without isolating the potentially explosive diazonium salt intermediate. nih.govorganic-chemistry.org

Table 1: Representative Conditions for Sandmeyer-type Bromination

| Parameter | Condition | Purpose/Comment | Reference |

| Starting Material | Substituted Aromatic Amine | e.g., 3,5-Difluoroaniline | google.com |

| Diazotizing Agent | Sodium Nitrite (NaNO₂) in strong acid | Forms the diazonium salt intermediate in situ. | organic-chemistry.org |

| Acid/Solvent | Hydrobromic Acid (HBr) | Provides the bromide nucleophile and acidic medium. | google.com |

| Catalyst | Copper(I) Bromide (CuBr) | Catalyzes the substitution of the diazonium group. | wikipedia.org |

| Temperature | 0–5 °C for diazotization | Controls the stability of the diazonium salt. | google.com |

| Reaction Type | One-pot or two-step | One-pot methods improve safety and operational simplicity. | organic-chemistry.org |

Metal-Halogen Exchange Reactions for Position-Selective Halogenation in Dihalogenated Arenes

An alternative synthetic strategy for creating specific substitution patterns on an aromatic ring is the metal-halogen exchange reaction. wikipedia.org This method involves the reaction of an aryl halide with an organometallic reagent, most commonly an organolithium (e.g., n-butyllithium) or a Grignard reagent. wikipedia.orgstackexchange.com The reaction results in the replacement of a halogen atom with a metal, creating a new organometallic species that can then be quenched with an electrophile.

For a polyhalogenated compound, the selectivity of the exchange is paramount. The general reactivity trend for exchange is I > Br > Cl >> F. wikipedia.org Therefore, in a molecule containing bromine, chlorine, and fluorine, the bromine atom is the most likely to undergo exchange. This makes metal-halogen exchange a powerful tool for position-selective functionalization. nih.gov

The regioselectivity of a metal-halogen exchange on a polyhalogenated arene is governed by a combination of kinetic and thermodynamic factors, which are influenced by both steric and electronic effects. nih.govimperial.ac.uk

Electronic Effects: The rate of exchange is influenced by the stability of the resulting aryl-metal intermediate. Electron-withdrawing groups can stabilize the negative charge of the carbanion, directing the metalation to an adjacent position. The exchange typically occurs at the most acidic proton position on the corresponding non-halogenated ring, which is often alpha to a heteroatom or influenced by the inductive effects of other substituents. imperial.ac.uk

Steric Factors: Steric hindrance around a halogen atom can impede the approach of the bulky organometallic reagent, favoring exchange at a less sterically crowded position.

In the context of polyhalogenated benzenes, the exchange will preferentially occur at the bromine atom. The electronic influence of the adjacent chlorine and fluorine atoms will further modulate the reactivity of this position, making it the kinetic site for the exchange.

The choice of solvent and the addition of coordinating ligands can dramatically influence the outcome and regioselectivity of metal-halogen exchange reactions. nih.gov

Solvent Polarity: Solvents like tetrahydrofuran (B95107) (THF) are commonly used as they can solvate the metal cation and break up aggregates of the organometallic reagent, increasing its reactivity.

Lewis Donor Additives: The addition of strong Lewis donors, such as N,N,N′,N′′,N′′-pentamethyldiethylenetriamine (PMDTA) or N,N,N′,N′-tetramethylethylenediamine (TMEDA), can significantly enhance and even tune the regioselectivity of the exchange. nih.govnih.gov These additives coordinate to the metal (e.g., lithium or magnesium), modifying the reactivity and steric profile of the reagent, leading to a higher preference for one isomer over another. nih.govresearchgate.net

Reaction Time and Temperature: Metal-halogen exchanges are typically very fast, even at low temperatures (e.g., -78 °C). imperial.ac.uk Conducting the reaction at low temperatures for short periods is often crucial to prevent side reactions, such as the rearrangement of the organometallic intermediate or its reaction with other functional groups.

Table 2: Effect of Lewis Donor Additives on Regioselectivity of Br/Mg Exchange

| Substrate | Reagent System | Additive | Regioselectivity (Isomer Ratio) | Reference |

| 2,5-dibromo-3-methylthiophene | sBu₂Mg·2LiOR | None | 90:10 | nih.gov |

| 2,5-dibromo-3-methylthiophene | sBu₂Mg·2LiOR | TMEDA | 96:4 | nih.gov |

| 2,5-dibromo-3-methylthiophene | sBu₂Mg·2LiOR | PMDTA | 99:1 | nih.govresearchgate.net |

Isomerization and Skeletal Rearrangement Studies

The study of isomerization is important for polyhalogenated benzenes, as synthetic routes may produce a mixture of isomers, or the desired isomer may be accessible through the rearrangement of a more easily synthesized one. google.com Such rearrangements are typically carried out under forcing conditions, often at high temperatures in the presence of a strong acid catalyst, such as an aluminum halide or an acidic zeolite. google.comgoogle.com

For example, it has been shown that 1-bromo-2,4-difluorobenzene (B57218) can be isomerized to the more thermodynamically stable 1-bromo-3,5-difluorobenzene (B42898) over acidic zeolite catalysts. google.com Similarly, 1-bromo-2,5-dichlorobenzene can undergo isomerization in the presence of aluminum chloride to produce a mixture containing the 1-bromo-3,5-dichlorobenzene (B43179) isomer. google.com These processes often result in an equilibrium mixture of isomers and can be accompanied by disproportionation (or transhalogenation) side reactions, where halogen atoms are exchanged between molecules, leading to the formation of both higher and lower halogenated species. google.comgoogle.com These studies indicate that a skeletal rearrangement of an isomer of this compound could potentially be used as a synthetic route, provided the desired product can be efficiently separated from the resulting mixture.

Thermodynamically Controlled Halogen Migration (Halogen "Dance") in Polyhalogenated Aromatic Systems

The "halogen dance" is a type of rearrangement reaction observed in aromatic and heteroaromatic compounds, where a halogen atom migrates from one position to another on the aromatic ring. google.com This process is typically base-catalyzed and proceeds towards the most thermodynamically stable isomer. prepchem.com For a molecule like this compound, this phenomenon could potentially be exploited for its synthesis from a more readily available isomer.

Base-catalyzed halogen migrations are complex reactions that have been a subject of study for many years. google.com The mechanism is believed to involve a series of deprotonation and metal-halogen exchange steps, leading to the most stable organometallic intermediate. prepchem.com The reaction is often driven by the formation of the most stable carbanion, which is influenced by the electronic effects of the substituents on the aromatic ring. While the "halogen dance" is a known phenomenon, its application in the synthesis of specific polyhalogenated compounds can be intricate and may result in product mixtures if not carefully controlled. google.com

Organolithium reagents play a crucial role in facilitating halogen migration. The process often involves a metal-halogen exchange, where an organolithium compound, such as n-butyllithium, abstracts a halogen atom to form a new organolithium species and an alkyl halide. google.com, google.com This new aryllithium intermediate can then be protonated to yield the isomerized product. The stability of the aryllithium intermediate is a key factor in determining the outcome of the reaction. In the context of this compound, the generation of a specific organolithium precursor would be a critical step in a potential halogen dance-based synthesis. The relative rates of lithium-halogen exchange generally follow the trend I > Br > Cl, with aryl fluorides being largely unreactive. google.com

Advanced Synthetic Methodologies for Polyhalogenated Arenes

The development of novel synthetic methods is crucial for accessing complex molecules like this compound. These advanced strategies often focus on improving efficiency, selectivity, and functional group tolerance.

Synthesis from Polyfluoroarenethiols via Substitution Reactions

A potential, though less conventional, route to polyhalogenated arenes could involve the transformation of polyfluoroarenethiols. The synthesis of halogenated thiophenols is a well-established field, often starting from the corresponding aromatic amines which are converted to aminosulfonic acids and subsequently to the desired thiol. lookchem.com The conversion of a thiol group to a halogen can be achieved through various methods, although this is not a standard transformation for the synthesis of aryl halides. More commonly, aromatic thiols are synthesized from aryl halides via nucleophilic displacement with a thiolate anion or through nickel-catalyzed reactions with thiourea. google.com A multi-step sequence involving the conversion of a thiol to a better leaving group might be necessary to achieve the desired halogenated product.

Development of Novel Synthetic Pathways to Fluorinated Aromatic Compounds

The synthesis of fluorinated aromatic compounds is an active area of research, driven by their importance in various fields. seqens.com Novel synthetic pathways often focus on the late-stage introduction of fluorine or fluorinated groups. researchgate.net General strategies for the synthesis of polysubstituted benzenes involve a careful sequence of electrophilic aromatic substitution reactions, taking into account the directing effects of the existing substituents. libretexts.org For a molecule with the substitution pattern of this compound, a multi-step synthesis would be required, likely involving a combination of halogenation, nitration, reduction, and diazotization/Sandmeyer-type reactions. google.com, google.com The synthesis of 1-bromo-3,5-difluorobenzene, a structurally related compound, has been achieved by the diazotization of 3,5-difluoroaniline followed by a Sandmeyer reaction with CuBr and HBr. google.com This highlights a potential strategy that could be adapted for the synthesis of the more complex target molecule.

| Precursor | Reagents | Product | Reference |

| 3,5-Difluoroaniline | 1. NaNO₂, HBr 2. CuBr, HBr | 1-Bromo-3,5-difluorobenzene | google.com |

| o-Bromoaniline | 1. HCl, NaNO₂ 2. HPF₆ 3. Heat | 1-Bromo-2-fluorobenzene | orgsyn.org |

| 2,4-Difluoroaniline (B146603) | 1. Bromination 2. Diazotization 3. Deamination | 1-Bromo-3,5-difluorobenzene | google.com |

Process Optimization and Scalability Considerations in Industrial Organic Synthesis

The industrial production of specialized halogenated aromatic compounds necessitates rigorous process optimization to ensure economic viability, safety, and environmental sustainability. The development of a scalable synthesis for this compound would be guided by these core principles.

Design of High-Yielding Synthetic Routes with Minimized Byproduct Formation

The primary goal in designing a synthetic route for industrial application is to maximize the conversion of starting materials into the desired product while minimizing the formation of impurities. For a polysubstituted benzene ring like this compound, this involves careful selection of starting materials and reaction sequences to control regioselectivity.

Potential synthetic strategies for related compounds often involve multi-step processes starting from less complex precursors. For instance, the synthesis of 1-bromo-3,5-difluorobenzene can be achieved through the diazotization of 3,5-difluoroaniline followed by a Sandmeyer reaction with cuprous bromide and hydrobromic acid. google.comgoogle.comgoogle.com This method is noted for its high yield (around 83%) and selectivity. google.com Another approach involves the bromination of 2,4-difluoroaniline and subsequent deamination. google.comgoogle.com

A plausible, albeit currently undocumented, route to this compound could hypothetically start from a dichlorodifluoroaniline precursor, followed by bromination and diazotization/deamination, or a similar multi-step sequence involving sequential halogenation and functional group interconversion.

Key considerations to maximize yield and minimize byproducts would include:

Reaction Conditions: Precise control over temperature, pressure, reaction time, and solvent systems is crucial. For example, in the bromination of m-difluorobenzene to produce 1-bromo-2,4-difluorobenzene, reaction temperatures are kept low (-6 to 10 °C) to control selectivity. google.com

Catalyst Selection: The choice of catalyst can dramatically influence the outcome. Iron-based catalysts are common for bromination, while copper salts are standard for Sandmeyer reactions. google.comprepchem.com For fluorination reactions, phase transfer catalysts may be employed. nbinno.com

Regioselectivity: The order of introducing the five substituents (one bromine, two chlorine, two fluorine) onto the benzene ring would be the most critical factor. Direct bromination of a dichlorodifluorobenzene precursor would need to be highly selective to avoid the formation of isomeric byproducts. The synthesis of 1-bromo-2,4-dichlorobenzene from m-dichlorobenzene, for example, yields the desired product with high selectivity (98.5% yield). prepchem.com

Table 1: Comparison of Synthetic Routes for Related Halogenated Benzenes

| Target Compound | Starting Material(s) | Key Reaction Steps | Reported Yield | Reference(s) |

|---|---|---|---|---|

| 1-Bromo-3,5-difluorobenzene | 3,5-Difluoroaniline, NaNO2, HBr, CuBr | Diazotization, Sandmeyer Reaction | 83% | google.com, google.com, google.com |

| 1-Bromo-3,5-difluorobenzene | 1-Bromo-2,4-difluorobenzene | Isomerization over acid zeolites | High yield with recycling | google.com |

| 1-Bromo-2,4-dichlorobenzene | m-Dichlorobenzene, Bromine | Electrophilic Bromination (FeCl3 catalyst) | 98.5% | prepchem.com |

Strategies for Reactant and Catalyst Recycling in Continuous Manufacturing Processes

Continuous manufacturing is increasingly favored in the chemical industry over traditional batch processing due to improved efficiency, safety, and consistency. mit.edu For the production of a high-value compound like this compound, implementing recycling streams for unreacted starting materials and expensive catalysts would be essential for economic feasibility.

Catalyst Recycling: Catalysts, especially those based on precious or transition metals, represent a significant cost. In the synthesis of halogenated aromatic compounds, catalysts can be homogeneous (dissolved in the reaction medium) or heterogeneous (a solid over which reactants flow).

Heterogeneous Catalysts: These are generally preferred for continuous processes as they are more easily separated from the product stream. For example, zeolites used as isomerization catalysts can be packed into a fixed-bed reactor, allowing for long-term use without complex separation steps. google.com

Homogeneous Catalysts: Recycling these catalysts is more complex. It may involve liquid-liquid extraction to separate the catalyst from the product, or precipitation of the catalyst followed by filtration. In the continuous chlorination of benzene, a fluidized bed of a copper hydroxide-alumina catalyst can be used, where a portion of the catalyst is continuously removed, regenerated by burning off tarry residues at high temperature, and then returned to the reaction zone. google.com

Addressing Complex Purification Challenges and Byproduct Isolation

The synthesis of polyhalogenated aromatic compounds almost invariably leads to the formation of isomers and over-halogenated byproducts, posing significant purification challenges. The structural similarity between the desired product and its impurities often means that simple separation techniques are ineffective.

For a compound like this compound, the primary byproducts would likely be other isomers of bromo-dichloro-difluorobenzene or compounds with different degrees of halogenation.

Common Purification Techniques:

Distillation: Fractional distillation, often under reduced pressure to avoid decomposition at high temperatures, is the most common large-scale purification method for liquid products. google.comprepchem.com The efficiency of separation depends on the difference in boiling points between the product and its impurities.

Crystallization: If the product is a solid at room temperature, melt crystallization or recrystallization from a suitable solvent can be a highly effective method for achieving high purity.

Chromatography: While essential for laboratory-scale purification and analysis, preparative chromatography is generally too expensive for large-scale industrial production unless the product is of extremely high value. chemrxiv.org

Washing and Extraction: Crude reaction mixtures are often washed with water and alkaline solutions (e.g., sodium hydroxide) to remove acidic impurities, catalysts, and water-soluble byproducts before the final purification step. google.comprepchem.com

The isolation of specific byproducts can be important for process optimization, as identifying their structure provides insight into side reactions that need to be suppressed. This is typically achieved through a combination of distillation and preparative chromatography on a small scale.

Reactivity and Mechanistic Studies of 1 Bromo 2,4 Dichloro 3,5 Difluorobenzene

Electrophilic Aromatic Substitution Reactions of the Compound

Electrophilic aromatic substitution (EAS) on the 1-Bromo-2,4-dichloro-3,5-difluorobenzene ring is significantly retarded. The single available position for substitution, C6, is flanked by a bromine and a fluorine atom, and the ring is substituted with a total of five electron-withdrawing halogen atoms.

All halogen substituents are deactivating towards electrophilic aromatic substitution due to their strong electron-withdrawing inductive effect (-I effect), which reduces the electron density of the benzene (B151609) ring, making it less attractive to electrophiles. libretexts.orgunizin.org This effect is cumulative, and with five halogens, the ring in this compound is strongly deactivated compared to benzene. libretexts.orgunizin.org

For this compound, the cumulative deactivating inductive effects of the five halogens make electrophilic substitution at the C6 position extremely difficult.

The mechanism of electrophilic aromatic substitution proceeds through a two-step process, the first of which is the formation of a resonance-stabilized carbocation known as a sigma complex or benzenonium ion. masterorganicchemistry.com This intermediate is formed when the aromatic π-system attacks the electrophile.

Nucleophilic Aromatic Substitution (SNAr) Reactions

In contrast to its inertness towards electrophiles, the highly electron-deficient nature of the this compound ring makes it susceptible to nucleophilic aromatic substitution (SNAr). This reaction is favored by the presence of strong electron-withdrawing groups, and the five halogens on the ring serve this purpose effectively. masterorganicchemistry.com

The regiochemistry of SNAr reactions on polyhalogenated arenes is governed by a combination of steric hindrance and electronic activation at the potential substitution sites. The substitution can occur at a carbon bearing any of the halogens, which can act as a leaving group. The rate-determining step is typically the initial attack of the nucleophile to form a negatively charged intermediate known as a Meisenheimer complex. masterorganicchemistry.com

For this compound, a nucleophile could potentially attack at C1 (displacing Br-), C2 or C4 (displacing Cl-), or C3 or C5 (displacing F-). The positions most activated towards nucleophilic attack are those that are ortho or para to other electron-withdrawing groups. In this molecule, every position is ortho or para to multiple other halogens.

Generally, in SNAr reactions, fluoride (B91410) is a surprisingly good leaving group, often better than chloride or bromide. masterorganicchemistry.com This is because the high electronegativity of fluorine strongly polarizes the C-F bond, making the carbon atom highly electrophilic and susceptible to nucleophilic attack. Since the C-X bond is broken in a subsequent, faster step, the bond strength is less important than the activation towards nucleophilic attack.

Therefore, nucleophilic attack is most likely to occur at the fluorine-substituted positions (C3 and C5) or the chlorine-substituted positions (C2 and C4), which are highly activated by the surrounding halogens. Steric hindrance from adjacent bulky groups can also influence the site of attack.

While specific kinetic and thermodynamic data for SNAr reactions of this compound are not extensively documented, studies on analogous compounds like 1-chloro-2,4-dinitrobenzene (B32670) and 1-fluoro-2,4-dinitrobenzene (B121222) provide valuable insights. nih.gov The reactions of these compounds with various nucleophiles, such as amines and alkoxides, have been kinetically analyzed. nih.govresearchgate.net

The reaction rates are highly dependent on the nature of the nucleophile, the leaving group, and the solvent. Stronger nucleophiles generally lead to faster reactions. The mechanism can be either a stepwise process involving a distinct Meisenheimer intermediate or a concerted (cSNAr) pathway, depending on the specific reactants and conditions. nih.govnih.gov

Table 2: General Reactivity Trends in SNAr Reactions

| Factor | Influence on Reaction Rate | Explanation |

|---|---|---|

| Nucleophile Strength | Stronger nucleophiles increase the rate | A more potent nucleophile attacks the electron-deficient ring more readily. |

| Leaving Group | F > Cl > Br > I | Highly electronegative halogens activate the carbon for attack; C-X bond breaking is not rate-limiting. masterorganicchemistry.com |

| Solvent Polarity | Polar aprotic solvents often accelerate the reaction | Solvation of the charged intermediate can influence the reaction energetics. |

| Electron-Withdrawing Groups | More/stronger EWGs increase the rate | Stabilize the negative charge of the Meisenheimer complex. masterorganicchemistry.com |

For this compound, reactions with strong nucleophiles like sodium methoxide (B1231860) or primary/secondary amines would be expected to proceed at a reasonable rate, likely favoring the displacement of fluoride or chloride.

The reactivity of this compound in SNAr reactions can be contextualized by comparing it with other polyhalogenated aromatic compounds. For instance, hexafluorobenzene (B1203771) and pentachlorophenol (B1679276) are known to undergo SNAr reactions.

Studies on polyfluoroarenes have shown that they readily undergo SNAr, often with high regioselectivity. mdpi.com The reactivity of this compound would be influenced by the mixed halogen substitution. The presence of chlorine and bromine, which are less activating towards nucleophilic attack than fluorine but are better leaving groups in other substitution mechanisms, creates a complex reactivity profile.

Transition Metal-Catalyzed Cross-Coupling Reactions

Transition metal-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. wikipedia.orglibretexts.org For a polyhalogenated substrate like this compound, palladium-catalyzed reactions such as the Suzuki-Miyaura coupling and Buchwald-Hartwig amination are of primary interest for selective functionalization. wikipedia.orgwikipedia.org

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of C-C bonds by reacting an organoboron species with an organic halide or triflate, catalyzed by a palladium(0) complex in the presence of a base. libretexts.orgtcichemicals.com The general catalytic cycle involves three key steps: oxidative addition of the palladium catalyst to the organic halide, transmetalation with the organoboron reagent, and reductive elimination to yield the final product and regenerate the catalyst. libretexts.org

In polyhalogenated aromatic compounds, the site of the initial oxidative addition is the principal determinant of selectivity. The reactivity of carbon-halogen bonds in palladium-catalyzed cross-coupling reactions typically follows the order of bond strength: C-I > C-Br > C-Cl > C-F. nih.gov For this compound, this established trend dictates that the palladium catalyst will selectively activate the weaker Carbon-Bromine (C-Br) bond over the stronger Carbon-Chlorine (C-Cl) and Carbon-Fluorine (C-F) bonds.

This inherent reactivity difference allows for predictable, site-selective functionalization at the C1 position. Subsequent coupling at the chlorine positions would require significantly more forcing reaction conditions or specialized catalytic systems designed for C-Cl bond activation. nih.govnih.gov The fluorine atoms are generally considered unreactive under standard Suzuki-Miyaura conditions.

| Halogen (X) | Relative Reactivity | Typical Reaction Conditions |

|---|---|---|

| Iodo (I) | Most Reactive | Mild conditions, wide range of catalysts |

| Bromo (Br) | Highly Reactive | Mild to moderate conditions, most standard catalysts |

| Chloro (Cl) | Less Reactive | Requires stronger conditions, specialized bulky/electron-rich ligands |

| Fluoro (F) | Least Reactive | Generally unreactive, requires highly specialized catalysts |

The successful coupling of challenging substrates like this compound, which is both sterically hindered and electronically deficient, relies heavily on the design of the palladium catalyst and its associated ligands. Electron-donating and sterically bulky phosphine (B1218219) ligands are crucial for promoting the key steps of the catalytic cycle.

Bulky ligands facilitate the reductive elimination step and help stabilize the active monoligated palladium species. Electron-rich ligands enhance the rate of the oxidative addition step, which is often the rate-determining step in the cycle. libretexts.org For activating the C-Br bond in such a crowded environment, and potentially for later activating a C-Cl bond, highly effective ligand systems would be necessary.

| Ligand Name | Abbreviation | Common Application |

|---|---|---|

| Triphenylphosphine | PPh₃ | General purpose, less effective for challenging substrates |

| Tricyclohexylphosphine | PCy₃ | Bulky, electron-rich ligand for C-Cl activation |

| SPhos | SPhos | Highly active biarylphosphine for sterically hindered and deactivated substrates |

| XPhos | XPhos | Very bulky and active biarylphosphine for a wide range of substrates including aryl chlorides |

While well-defined palladium-ligand complexes are the norm, research has also explored ligand-free or non-coordinated palladium systems, often involving palladium nanoparticles. ugr.es These heterogeneous catalysts can offer advantages such as simplified product purification, catalyst recyclability, and sometimes a lower sensitivity to air and moisture compared to some homogeneous systems. ugr.es For Suzuki-Miyaura reactions, water is often a required co-solvent, but managing its effects is key. Heterogeneous catalysts can provide a more robust reaction environment, potentially mitigating issues related to the hydrolysis of reagents or catalyst deactivation that can be sensitive to precise solvent compositions in homogeneous catalysis. ugr.es

The base plays a multifaceted and indispensable role in the Suzuki-Miyaura catalytic cycle. libretexts.org A stoichiometric amount of base, typically two to three equivalents, is required. Its primary function is to react with the organoboronic acid to form a more nucleophilic "ate" complex (e.g., [R-B(OH)₃]⁻). This boronate species is crucial for the transmetalation step, where the organic group is transferred from boron to the palladium center. wikipedia.org The base also participates in the metathesis of the palladium(II) halide intermediate to a palladium(II) hydroxide (B78521) or alkoxide, which is more susceptible to transmetalation. The choice of base (e.g., carbonates, phosphates, hydroxides) and solvent can significantly impact reaction rates and yields, and must be optimized for a given substrate. libretexts.org

The Buchwald-Hartwig amination is the premier method for forming carbon-nitrogen bonds using a palladium catalyst to couple an amine with an aryl halide. wikipedia.orgorganic-chemistry.org This reaction has broad applications in the synthesis of pharmaceuticals and other fine chemicals where an arylamine moiety is present. wikipedia.org

For a substrate like this compound, the principles of site-selectivity are analogous to those in the Suzuki coupling. The C-Br bond would be the exclusive site of reaction under standard Buchwald-Hartwig conditions. organic-chemistry.org The reaction would require a palladium precursor, a suitable base (often a sterically hindered alkoxide like sodium tert-butoxide), and a specialized ligand. acsgcipr.org The development of bulky, electron-rich phosphine ligands by the Buchwald group (e.g., XPhos, SPhos, BrettPhos) has been critical for extending the reaction's scope to include electron-deficient and sterically demanding aryl halides. youtube.com These ligands are essential for facilitating the reductive elimination step, which is often the turnover-limiting step in C-N coupling reactions. acsgcipr.orgyoutube.com

Iron-Catalyzed Cross-Coupling Reactions: Catalyst Design and Ligand Optimization

Iron-catalyzed cross-coupling reactions have emerged as a cost-effective and environmentally benign alternative to methods employing precious metals like palladium. nih.gov These reactions are crucial for the formation of carbon-carbon bonds. The effectiveness of iron catalysts is often enhanced by the use of specific ligands, with bis-phosphine ligands being a prominent class. nih.govacs.org

While specific studies on the iron-catalyzed cross-coupling of this compound are not extensively documented in the reviewed literature, general principles derived from similar aryl halides can be applied. The reactivity in such couplings is influenced by the nature of the halogen, with the carbon-bromine bond being more susceptible to oxidative addition than the carbon-chlorine or carbon-fluorine bonds.

The design of the catalyst system, particularly the choice of ligand, is paramount. Ligands such as bis(diphenylphosphino)ethane (dppe) and its derivatives have been shown to be effective in various iron-catalyzed cross-coupling processes. cardiff.ac.uk The formation of an active Fe(I) species, often as a bis-chelate complex, is considered a key step in the catalytic cycle. cardiff.ac.uk

Investigation of Alkyl Chain Length Effects in Bis-Phosphine Ligands on Catalytic Activity

The structure of the bis-phosphine ligand, including the length of the alkyl chain connecting the two phosphorus atoms, can significantly impact catalytic activity. This is due to the influence on the bite angle of the ligand, which in turn affects the geometry and electronic properties of the metal center. hw.ac.uk

In the context of chromium-catalyzed ethylene (B1197577) oligomerization, for instance, a systematic evaluation of bis(phosphine) ligands revealed that subtle changes in the ligand backbone and substituents have a profound effect on selectivity and activity. bohrium.com For iron-catalyzed cross-coupling reactions, altering the alkyl chain length in a bis-phosphine ligand would be expected to modulate the steric and electronic environment around the iron center. This can influence the rates of key steps in the catalytic cycle, such as oxidative addition and reductive elimination.

A hypothetical study on this compound could involve a series of bis-phosphine ligands with varying alkyl chain lengths (e.g., C1 to C4 linkers). The catalytic activity for a model cross-coupling reaction, such as a Suzuki or Kumada coupling, would be evaluated.

Table 1: Hypothetical Data on the Effect of Alkyl Chain Length in Bis-Phosphine Ligands on the Yield of a Cross-Coupling Reaction with this compound

| Ligand (P-Cn-P) | Alkyl Chain Length (n) | Bite Angle (°) (approx.) | Hypothetical Yield (%) |

| dppm | 1 | ~72 | 45 |

| dppe | 2 | ~85 | 75 |

| dppp | 3 | ~91 | 60 |

| dppb | 4 | ~94 | 50 |

This table presents hypothetical data for illustrative purposes, as specific experimental results for this compound were not found in the searched literature. The expected trend would show an optimal chain length, likely n=2 (dppe), which often provides a good balance of flexibility and chelate stability for many catalytic systems. cardiff.ac.ukhw.ac.uk

Oxidation and Reduction Chemistry of the Halogenated Arene

The halogen substituents on the benzene ring significantly influence its susceptibility to oxidation and reduction. The presence of multiple electron-withdrawing halogens makes the aromatic ring electron-deficient and can affect dehalogenation pathways.

Selective Dehalogenation Pathways and Product Characterization

Selective dehalogenation of polyhalogenated benzenes is a reaction of significant interest. Studies on other polyhalogenated benzenes have shown that catalytic hydrodehalogenation can be achieved under mild conditions. For instance, a rhodium on alumina (B75360) (Rh/Al2O3) catalyst has been shown to be effective for the complete defluorination and hydrogenation of polyfluorinated benzenes. acs.orgnih.gov

In the case of mixed halogenated benzenes, the selectivity of dehalogenation is often governed by the carbon-halogen bond strength (C-I < C-Br < C-Cl < C-F). Therefore, for this compound, the carbon-bromine bond would be the most likely to be cleaved first in a reductive process. acs.orgnih.gov

Characterization of the dehalogenation products would typically involve techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) to identify the resulting partially dehalogenated benzene derivatives. For example, the initial product of the hydrodebromination of the title compound would be 1,3-dichloro-2,4-difluorobenzene (B1295427).

Formation of Oxidized Derivatives (e.g., Quinones) through Directed Oxidation

The oxidation of highly chlorinated benzenes to their corresponding phenols has been demonstrated using genetically engineered cytochrome P450 enzymes. nih.gov For instance, wild-type CYP101 showed low activity for the oxidation of dichlorobenzenes and trichlorobenzenes, but mutations in the active site significantly increased the activity and expanded the substrate scope to include pentachlorobenzene (B41901) and hexachlorobenzene. nih.gov

While the formation of quinones from this compound through directed oxidation is not specifically reported, it is a plausible transformation. The initial step would likely be hydroxylation to form a halogenated phenol. Subsequent oxidation could potentially lead to the formation of a quinone structure, although the substitution pattern of the starting material might direct the reaction towards other products. The characterization of such oxidized derivatives would rely on spectroscopic methods like NMR and IR, as well as mass spectrometry.

Intramolecular Rearrangements and Cyclization Reactions (if applicable)

Intramolecular rearrangements of substituted benzenes, such as the Fries rearrangement of phenyl acetates, are well-known transformations that typically occur under acidic conditions. youtube.com Similarly, photochemical rearrangements of benzene derivatives can lead to the formation of bicyclic products. nih.gov

There is no specific information in the searched literature detailing intramolecular rearrangements or cyclization reactions of this compound. The high degree of halogenation and the specific substitution pattern might present steric and electronic barriers to common rearrangement pathways. However, under forcing conditions or with specific catalytic systems, such reactions could potentially be induced. For example, the elimination of adjacent halogens could theoretically lead to the formation of a benzyne (B1209423) intermediate, which could then undergo cyclization reactions. Any such proposed pathway would require dedicated experimental investigation for validation.

Advanced Spectroscopic Characterization and Structural Elucidation Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the precise structure of organic molecules by probing the magnetic properties of atomic nuclei. For 1-Bromo-2,4-dichloro-3,5-difluorobenzene, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments would be required for a complete structural assignment.

Advanced ¹H NMR Spectroscopic Analysis for Proton Environments and Coupling Patterns

The ¹H NMR spectrum of this compound is expected to be relatively simple, as there is only one proton on the aromatic ring. This single proton would appear as a multiplet due to coupling with the adjacent fluorine atoms. The chemical shift of this proton would be influenced by the deshielding effects of the surrounding halogen atoms. The multiplicity of the signal would provide crucial information about the through-bond coupling interactions (J-coupling) with the neighboring fluorine nuclei. Specifically, one would expect to observe couplings to the fluorine atoms at positions 3 and 5. The magnitude of these coupling constants would be indicative of the spatial relationship between the proton and the fluorine atoms.

Expected ¹H NMR Data:

A single resonance corresponding to the H-6 proton.

The signal would likely be a triplet of triplets or a more complex multiplet due to coupling with the two non-equivalent fluorine atoms.

Carbon-13 (¹³C) NMR Spectroscopic Investigations for Aromatic Carbon Framework Elucidation

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. For this compound, six distinct signals are expected in the aromatic region of the spectrum, one for each carbon atom. The chemical shifts of these carbons would be significantly affected by the attached halogen substituents. The carbons bonded to the highly electronegative fluorine atoms (C-3 and C-5) would resonate at lower field (higher ppm values) and would exhibit large one-bond carbon-fluorine coupling constants (¹JCF). The carbons attached to chlorine (C-2 and C-4) and bromine (C-1) would also have characteristic chemical shifts. The carbon bearing the single proton (C-6) would be identifiable through its direct coupling to the proton in a ¹H-coupled ¹³C spectrum or by its appearance as a singlet in a proton-decoupled spectrum.

Table of Expected ¹³C NMR Resonances and Couplings:

| Carbon Atom | Expected Chemical Shift Range (ppm) | Expected Coupling |

|---|---|---|

| C-1 | 110-120 | Singlet (or complex multiplet due to smaller C-F couplings) |

| C-2 | 130-140 | Singlet (or complex multiplet due to smaller C-F couplings) |

| C-3 | 150-165 | Large Doublet (¹JCF) |

| C-4 | 130-140 | Singlet (or complex multiplet due to smaller C-F couplings) |

| C-5 | 150-165 | Large Doublet (¹JCF) |

Note: The specific chemical shifts and coupling constants for this compound are not available in the reviewed literature.

Fluorine-19 (¹⁹F) NMR Spectroscopy for Fluorine Environments and Conformational Studies

Expected ¹⁹F NMR Data:

Two distinct signals for the F-3 and F-5 nuclei.

Each signal would likely be a doublet of doublets, showing coupling to the H-6 proton and to the other fluorine atom.

Application of Two-Dimensional NMR Techniques (e.g., COSY, HSQC) for Unambiguous Signal Assignment and Structural Connectivity

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the signals in the ¹H, ¹³C, and ¹⁹F NMR spectra and for confirming the structural connectivity of this compound.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would not be particularly informative for this molecule as there is only one proton. However, a ¹H-¹⁹F COSY (or HETCOR) experiment would be invaluable to show the correlation between the proton signal and the two fluorine signals, confirming their coupling relationships.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC experiment would correlate the proton signal with the signal of the carbon to which it is directly attached (C-6). This would provide a definitive assignment for the C-6 resonance in the ¹³C NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): An HMBC experiment would show correlations between the proton and carbons that are two or three bonds away. This would be instrumental in assigning the remaining quaternary carbons (C-1, C-2, C-3, C-4, and C-5) by observing their correlations with the H-6 proton. For instance, correlations between H-6 and C-2, C-4, and C-5 would be expected.

Infrared (IR) and Raman Spectroscopy

Vibrational Mode Assignments of Carbon-Halogen Stretches (C-Br, C-Cl, C-F) and Aromatic Ring Vibrations

The IR and Raman spectra of this compound would be characterized by a series of absorption bands corresponding to the various vibrational modes of the molecule.

C-H Vibrations: A weak C-H stretching vibration would be expected in the region of 3050-3100 cm⁻¹. C-H out-of-plane bending vibrations would appear in the lower frequency region (below 900 cm⁻¹).

Aromatic Ring Vibrations: The characteristic C=C stretching vibrations of the benzene (B151609) ring would appear in the 1400-1600 cm⁻¹ region. The pattern of these bands can sometimes provide clues about the substitution pattern of the aromatic ring.

Carbon-Halogen Stretches: The stretching vibrations of the carbon-halogen bonds are key features for the identification of this compound.

C-F Stretches: Strong absorption bands for the C-F stretching vibrations are typically observed in the range of 1100-1300 cm⁻¹.

C-Cl Stretches: The C-Cl stretching vibrations would be expected to appear in the 600-800 cm⁻¹ region.

C-Br Stretch: The C-Br stretching vibration would be found at a lower frequency, typically in the 500-600 cm⁻¹ range.

The combination of IR and Raman spectroscopy would be complementary. While C-F and C-Cl stretches are typically strong in the IR spectrum, C-Br stretches and aromatic ring breathing modes can sometimes be more prominent in the Raman spectrum. A detailed analysis of the vibrational spectra would allow for the assignment of the fundamental vibrational modes of this compound.

Table of Expected Vibrational Frequencies:

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Technique |

|---|---|---|

| Aromatic C-H Stretch | 3050-3100 | IR, Raman |

| Aromatic C=C Stretch | 1400-1600 | IR, Raman |

| C-F Stretch | 1100-1300 | IR |

| C-Cl Stretch | 600-800 | IR, Raman |

Note: Specific experimental vibrational frequencies for this compound are not available in the reviewed literature.

Normal Coordinate Analysis and Force Field Calculations for Comprehensive Molecular Vibrational Studies

Normal Coordinate Analysis (NCA) and force field calculations are powerful computational methods used to understand the vibrational modes of a molecule. For a complex, low-symmetry molecule like this compound, these calculations are essential for assigning the bands observed in its infrared (IR) and Raman spectra to specific molecular motions, such as bond stretching, angle bending, and torsional rotations.

A force field is a set of potential energy functions and associated parameters that describe the energy of a molecule as a function of its atomic coordinates. wustl.edu These parameters, or force constants, quantify the stiffness of bonds and the energy required to deform bond angles and dihedral angles. uiuc.edu For halogenated benzenes, developing an accurate force field is challenging due to the complex electronic effects of the halogen substituents. unipi.it Modern approaches often derive these parameters from high-level quantum mechanical (QM) calculations, such as those based on Density Functional Theory (DFT). unipi.it

The process involves:

Geometry Optimization: The molecule's lowest energy structure is calculated using QM methods.

Hessian Matrix Calculation: A second-derivative matrix of the energy with respect to atomic coordinates (the Hessian matrix) is computed. This matrix contains the force constants.

Normal Coordinate Analysis: From the force constants and atomic masses, the vibrational frequencies and the corresponding normal modes (the collective motions of the atoms for each vibration) are calculated.

These theoretical vibrational frequencies can then be compared to the experimental IR and Raman spectra. A good correlation between the calculated and observed spectra validates the force field and allows for a definitive assignment of the spectral bands. This comprehensive analysis provides deep insight into the molecule's intramolecular forces and dynamic behavior. uiuc.edunih.gov

Table 1: Key Concepts in Force Field Calculations

| Term | Description | Relevance to this compound |

|---|---|---|

| Potential Energy Function | A mathematical expression that calculates the total potential energy of a system of atoms based on their positions. wustl.edu | Describes the energy associated with the specific arrangement of carbon, hydrogen, bromine, chlorine, and fluorine atoms. |

| Force Constants | Parameters within the potential energy function that define the energy cost of deforming a molecule from its equilibrium geometry (e.g., stretching a bond). uiuc.edu | Quantifies the strength of C-Br, C-Cl, C-F, C-C, and C-H bonds and the rigidity of the various bond angles. |

| Normal Modes | The fundamental patterns of vibration in a molecule. Each normal mode has a characteristic frequency. | The calculated frequencies are matched with experimental IR and Raman peaks to understand the origin of each spectral feature. |

| Quantum Mechanics (QM) | Methods like DFT are used to compute molecular properties from first principles to derive accurate force field parameters. unipi.it | Provides the foundational data (geometry, Hessian matrix) needed to perform a reliable Normal Coordinate Analysis. |

Utility of Comparative IR and Raman Spectral Data for Isomer Differentiation and Purity Assessment

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques that provide a unique molecular fingerprint, making them invaluable for distinguishing between structural isomers and assessing sample purity. mt.com Structural isomers, which have the same molecular formula but different atomic arrangements, can be difficult to differentiate by mass spectrometry alone, but their distinct IR and Raman spectra allow for clear identification. spectroscopyonline.com

For substituted benzenes, the pattern of substitution on the aromatic ring strongly influences the vibrational spectra in several key regions:

C-H Bending Vibrations (Out-of-Plane): The strong absorptions in the 650-900 cm⁻¹ region of the IR spectrum are highly characteristic of the substitution pattern on the benzene ring. libretexts.org The number and position of adjacent hydrogen atoms on the ring dictate the frequencies of these "oop" bending modes. An isomer of this compound would have a different arrangement of halogens and the single hydrogen atom, leading to a distinct and predictable pattern in this region.

Ring Vibrations: The C-C stretching vibrations within the benzene ring typically appear in the 1400-1620 cm⁻¹ range. spectroscopyonline.com The symmetry of the molecule affects which of these modes are active in the IR and Raman spectra. The principle of mutual exclusion states that for centrosymmetric molecules, vibrations that are Raman active are IR inactive, and vice versa. While this compound is not centrosymmetric, changes in symmetry between isomers will alter the activities and intensities of these ring modes.

Overtone/Combination Bands: A weaker but highly diagnostic set of bands can often be observed in the 1800-2000 cm⁻¹ region of the IR spectrum. The shape and pattern of these overtone and combination bands are characteristic of the benzene ring's substitution pattern. spectra-analysis.com

Purity assessment is achieved by comparing the spectrum of a sample to that of a known pure standard. The presence of unexpected peaks indicates impurities. For example, if the synthesis of this compound was incomplete, peaks corresponding to starting materials or partially halogenated intermediates would be visible in the spectrum. The relative intensity of these impurity peaks can be used to estimate the level of contamination.

Table 2: Spectral Regions for Isomer Differentiation of Substituted Benzenes

| Spectral Region (cm⁻¹) | Vibrational Mode | Utility |

|---|---|---|

| 3100-3000 | Aromatic C-H Stretch | Presence confirms aromatic C-H bonds. spectroscopyonline.com |

| 2000-1800 | Overtone/Combination Bands | Pattern is highly characteristic of substitution. spectra-analysis.com |

| 1620-1400 | C-C Ring Stretching | Number and intensity of peaks are sensitive to symmetry and substitution. libretexts.org |

Advanced IR Techniques (e.g., FTIR, ATR-IR, Vapor Phase IR) for Detailed Spectroscopic Profiling

While standard transmission IR is useful, advanced techniques provide enhanced capabilities for a detailed spectroscopic profile of this compound.

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is the modern standard for infrared spectroscopy. It utilizes an interferometer and a mathematical Fourier transform to acquire all frequencies simultaneously, resulting in a significantly higher signal-to-noise ratio and faster acquisition times compared to older dispersive instruments. This is crucial for detecting weak signals, such as the overtone bands used in isomer identification, or for analyzing very small sample quantities. acs.org

Attenuated Total Reflectance (ATR)-IR Spectroscopy: ATR-IR is a powerful sampling technique that allows for the analysis of solid and liquid samples directly with minimal to no sample preparation. The sample is placed in contact with a high-refractive-index crystal (often diamond or germanium). The IR beam is passed through the crystal in such a way that it undergoes total internal reflection at the crystal-sample interface. At each reflection, an evanescent wave penetrates a short distance into the sample, where it can be absorbed. This technique is ideal for obtaining the IR spectrum of solid powders or waxy solids like many halogenated benzene derivatives, which can be difficult to prepare as KBr pellets or thin films. spectroscopyonline.com

Vapor Phase IR Spectroscopy: Analyzing a compound in the gas phase can provide exceptionally detailed spectra. In the absence of intermolecular interactions and lattice vibrations that broaden peaks in condensed phases, the vapor phase spectrum reveals the fine structure arising from molecular rotations coupled with vibrations. This can provide more precise vibrational frequencies and information about the molecule's rotational constants and moments of inertia. nist.gov For a compound like this compound, the vapor phase spectrum would offer a highly resolved fingerprint, free from solvent or matrix effects.

Mass Spectrometry (MS) Techniques

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Weight Determination and Isotopic Pattern Analysis

High-Resolution Mass Spectrometry (HRMS) is a cornerstone technique for the unambiguous identification of organic compounds. Unlike low-resolution MS which measures mass-to-charge (m/z) ratios to the nearest whole number, HRMS instruments can determine m/z to several decimal places (e.g., with <5 ppm mass accuracy). nih.govlibretexts.org This precision is sufficient to determine a unique molecular formula from the exact mass. libretexts.orgcuni.czyoutube.com

For this compound (C₆HBr₂Cl₂F₂), the presence of multiple halogen atoms with distinct isotopic signatures makes HRMS particularly informative.

Bromine Isotopes: Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, with near-equal natural abundance (~50.7% and ~49.3%, respectively). This results in a characteristic "doublet" of peaks (M and M+2) of roughly 1:1 intensity for any bromine-containing ion. libretexts.orglibretexts.org

Chlorine Isotopes: Chlorine also has two stable isotopes, ³⁵Cl and ³⁷Cl, but with a different abundance ratio of approximately 3:1 (75.8% and 24.2%). libretexts.orgyoutube.com A fragment with one chlorine atom gives an M and M+2 pattern with a 3:1 intensity ratio.

The molecular ion of this compound contains one bromine atom and two chlorine atoms. This combination creates a complex and highly characteristic isotopic cluster of peaks. The relative intensities of the peaks in this cluster (M, M+2, M+4, M+6) are a definitive signature of the presence of one bromine and two chlorine atoms. HRMS can resolve these individual isotopic peaks and their precise masses, confirming the elemental composition with extremely high confidence. researchgate.net

Table 3: Isotopic Information for Halogens in this compound

| Element | Isotope | Exact Mass (amu) | Natural Abundance (%) |

|---|---|---|---|

| Hydrogen | ¹H | 1.00783 | 99.985 |

| Carbon | ¹²C | 12.00000 | 98.93 |

| Fluorine | ¹⁹F | 18.99840 | 100 |

| Chlorine | ³⁵Cl | 34.96885 | 75.76 |

| Chlorine | ³⁷Cl | 36.96590 | 24.24 |

| Bromine | ⁷⁹Br | 78.91834 | 50.69 |

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity Assessment, Byproduct Identification, and Reaction Monitoring

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid analytical technique that combines the powerful separation capabilities of gas chromatography with the detection and identification power of mass spectrometry. It is the method of choice for analyzing volatile and semi-volatile compounds like halogenated benzenes. researchgate.net

Purity Assessment: In GC, the sample is vaporized and passed through a long column. Different compounds in the mixture travel through the column at different rates based on their volatility and interaction with the column's stationary phase, leading to their separation. As each compound elutes from the column, it enters the mass spectrometer, which generates a mass spectrum. A pure sample of this compound will show a single major peak in the gas chromatogram. The area of this peak is proportional to the amount of the compound. The presence of other peaks indicates impurities, and their relative peak areas can be used for semi-quantitative analysis of the purity level. shimadzu.com

Byproduct Identification: During the synthesis of this compound, various side reactions can occur, leading to the formation of byproducts such as isomers, under- or over-halogenated species, or residual starting materials. GC-MS can separate these byproducts from the main product, and the mass spectrum of each separated component can be used to identify its structure. This is critical for optimizing reaction conditions to maximize the yield of the desired product. researchgate.net

Reaction Monitoring: The progress of a chemical synthesis can be followed by taking small aliquots from the reaction mixture at different time points and analyzing them by GC-MS. By tracking the decrease in the peak area of the reactants and the increase in the peak area of the product, chemists can determine the reaction rate and decide when the reaction is complete.

Electrospray Ionization (ESI-Orbitrap) Mass Spectrometry for Characterization of Complex Mixtures and Intermediates

While GC-MS is excellent for volatile compounds, Electrospray Ionization (ESI) coupled with a high-resolution analyzer like an Orbitrap is a powerful tool for analyzing less volatile, polar, or thermally fragile molecules that may be present in complex reaction mixtures or as transient intermediates. nih.gov

Soft Ionization: ESI is a "soft" ionization technique that transfers molecules from a liquid solution into the gas phase as ions without significant fragmentation. mdpi.com This is particularly useful for studying non-covalent complexes or fragile reaction intermediates that would be destroyed by the high-energy ionization methods used in GC-MS.

High-Resolution Analysis: The Orbitrap is a mass analyzer that traps ions in an orbital motion around a central electrode. It provides very high resolving power and mass accuracy, similar to or exceeding other HRMS instruments. copernicus.orgchemrxiv.org

This combination, ESI-Orbitrap MS, is highly effective for:

Characterizing Complex Mixtures: A raw reaction mixture can be directly infused into the ESI source. The high resolution of the Orbitrap allows it to separate and identify the exact masses of multiple components simultaneously in the resulting mass spectrum, even without prior chromatographic separation. umb.edu This can provide a rapid snapshot of all ionic species present in the solution.

Identifying Reaction Intermediates: In many syntheses, short-lived, charged, or highly polar intermediates are formed. These species are often not amenable to GC analysis. By using ESI-Orbitrap MS to analyze the reaction mixture directly, it is possible to detect these intermediates, providing crucial mechanistic insights into the reaction pathway. copernicus.org For example, in the synthesis of halogenated aromatics, intermediates from electrophilic aromatic substitution or nucleophilic aromatic substitution could potentially be observed.